molecular formula C7BrF7 B039922 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride CAS No. 113601-46-0

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride

Cat. No.: B039922
CAS No.: 113601-46-0
M. Wt: 296.97 g/mol
InChI Key: NHSSJMAUKULEMJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7BrF7. It is a clear, colorless liquid with a density of 1.929 g/mL at 25°C and a boiling point of 152-153°C . This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride can be synthesized by reacting fluorine and bromine with benzene under appropriate conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired substitution of hydrogen atoms with fluorine and bromine atoms.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.

    Organolithium Compounds: Another class of reagents used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.

Scientific Research Applications

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications.

Properties

IUPAC Name

1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSJMAUKULEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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